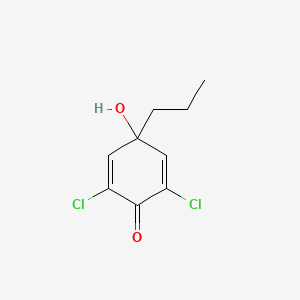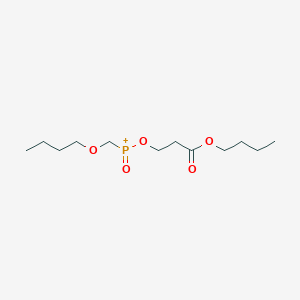
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is a member of the oxophosphanium family, characterized by the presence of phosphorus, oxygen, and butoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium typically involves the reaction of butoxymethyl and 3-butoxy-3-oxopropoxy groups with a phosphorus-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Applications De Recherche Scientifique
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Butoxymethyl)(2-hydroxyethyl)dimethylazanium chloride
- (Butoxymethyl)(2-hydroxypropyl)dimethylazanium chloride
Uniqueness
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is unique due to its specific combination of butoxy and oxophosphanium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61388-24-7 |
|---|---|
Formule moléculaire |
C12H24O5P+ |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
butoxymethyl-(3-butoxy-3-oxopropoxy)-oxophosphanium |
InChI |
InChI=1S/C12H24O5P/c1-3-5-8-15-11-18(14)17-10-7-12(13)16-9-6-4-2/h3-11H2,1-2H3/q+1 |
Clé InChI |
FEENPDOLJUCNFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC[P+](=O)OCCC(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


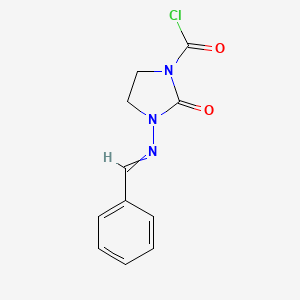
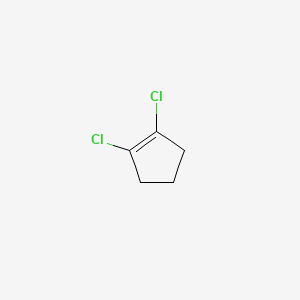


![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
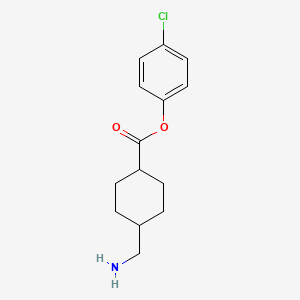
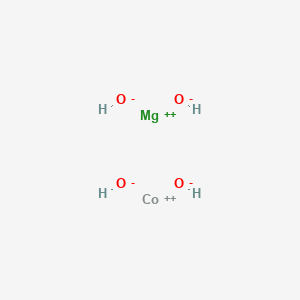
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)



![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
